3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFSGDNHVBIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017658 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110659-91-1 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Sequence and Intermediate Characterization
-
Aldehyde Preparation : 4-Hydroxybenzaldehyde (10 ) undergoes Knoevenagel condensation with ethyl acetoacetate to yield α,β-unsaturated ester 11 .
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation of 11 produces saturated ester 12 , which is brominated using KBrO₃/KBr under acidic conditions to form 13 .
-
α-Nitrosation and Rearrangement : Treatment of 13 with n-butylnitrite generates α-nitrosated intermediate, which rearranges to α-oxime ester 14 upon ethoxide addition.
This route achieves an overall yield of 12% after THP deprotection, highlighting improvements in step efficiency compared to earlier methods.
Alternative Synthetic Strategies: Benzaldehyde and Rhodanine Pathways
Harburn Group’s Benzylidene Rhodanine Approach
The Harburn group developed a novel pathway starting from benzaldehyde (2 ), which is converted to benzylidene rhodanine (7 ) in high yield. Subsequent hydrolysis and oximation afford O-benzyl-protected oximino acid 8 , which couples with cystamine to form protected psammaplin A (9 ). Final deprotection with TMSI in CH₂Cl₂ yields the target compound.
Advantages :
-
Avoids tedious tyrosine functionalization.
-
Utilizes stable intermediates for improved handling.
Park Group’s Knoevenagel Condensation Route
Park and colleagues introduced a concise synthesis leveraging Knoevenagel condensation to assemble the α-oxime ester core. Key innovations include:
-
One-Pot α-Nitrosation : Direct conversion of brominated intermediate 13 to α-oxime ester 14 via n-butylnitrite.
-
THP Protection : Dihydropyran (DHP) safeguards the oxime hydroxyl group, enabling efficient downstream coupling.
Structural Challenges and Protecting Group Strategies
Psammaplin A’s disulfide bond and oxime functionalities necessitate precise protecting group strategies to prevent undesired side reactions.
Disulfide Stability
The cystamine linker is prone to reduction under physiological conditions, complicating isolation. Solutions include:
Oxime Configuration Control
(E)-oxime configuration is critical for bioactivity. Crystallographic studies of synthetic analogues (e.g., 8b ) confirm stereochemical fidelity, ensuring biological relevance.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reaction | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional HWE | Tyrosine | HWE reaction | N/A | Established protocol | Low scalability |
| Lindel Optimization | Aldehyde 2 | HWE, catalytic hydrogenation | 12% | Improved step efficiency | Complex purification |
| Harburn Rhodanine | Benzaldehyde | Rhodanine formation | High | Stable intermediates | Requires toxic TMSI |
| Park Knoevenagel | 4-Hydroxybenzaldehyde | Knoevenagel condensation | 12% | Concise, one-pot steps | Sensitive to bromination conditions |
Analyse Chemischer Reaktionen
Arten von Reaktionen: Psammaplin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Psammaplin A kann oxidiert werden, um verschiedene Derivate zu bilden.
Substitution: Psammaplin A kann an Substitutionsreaktionen teilnehmen, um Analoga mit modifizierten Disulfidbrücken zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Glutathion.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Psammaplin A, die unterschiedliche Grade der biologischen Aktivität aufweisen können .
Wissenschaftliche Forschungsanwendungen
Psammaplin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Psammaplin A entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Histondeacetylasen und DNA-Methyltransferasen . Es induziert selektiv die Hyperacetylierung von Histonen, was zur Hochregulierung von Genen führt, die an der Zellzyklusarretierung, Differenzierung und Apoptose beteiligt sind . Die Aktivität der Verbindung wird unter reduzierten Bedingungen innerhalb von Zellen verstärkt, was darauf hindeutet, dass die zelluläre Reduktion für ihre inhibitorischen Wirkungen entscheidend ist .
Ähnliche Verbindungen:
- Psammaplin B
- Psammaplin K
- Bisaprasin
Vergleich: Psammaplin A ist aufgrund seiner symmetrischen Disulfid-Dimer-Struktur einzigartig, die zu seiner starken inhibitorischen Aktivität beiträgt . Während ähnliche Verbindungen wie Psammaplin B und Psammaplin K ebenfalls inhibitorische Wirkungen auf Histondeacetylasen aufweisen, zeichnet sich Psammaplin A durch sein breites bioaktives Spektrum und seine höhere Potenz aus .
Wirkmechanismus
Psammaplin A exerts its effects primarily through the inhibition of histone deacetylases and DNA methyltransferases . It selectively induces hyperacetylation of histones, leading to the upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis . The compound’s activity is enhanced under reduced conditions within cells, suggesting that cellular reduction is crucial for its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Psammaplin A belongs to a family of bromotyrosine-derived marine natural products. Below is a comparative analysis of its structural analogs and synthetic derivatives:
Structural and Functional Comparison Table
Key Insights from Structural-Activity Relationships (SAR)
Disulfide Bond : Essential for maintaining dimeric structure and bioactivity. Reduction to thiols abolishes HDAC inhibition .
Oxime Groups : Critical for HDAC/DNMT binding. Removal or substitution reduces potency by >90% .
Bromotyrosine Subunits : Hydrophobic aromatic groups enhance cellular uptake but are replaceable. Synthetic derivatives with indole (UVI5008) or alkyl chains (Compound 23) show improved stability and activity .
Dimerization: Homodimers (e.g., Psammaplin A) exhibit broader activity than monomers (e.g., Psammaplin F) due to multivalent target engagement .
Mechanistic Divergence Among Analogs
- Psammaplin A vs. Psammaplin F : While both inhibit HDACs, Psammaplin A’s disulfide dimer enables dual HDAC/DNMT inhibition, whereas Psammaplin F primarily targets HDACs .
- UVI5008 vs. Psammaplin A : UVI5008’s indole substitution enhances cellular permeability and HDAC1 selectivity, making it a superior epigenetic modulator .
- Compound 23 vs. Psammaplin A : The heterodimeric structure of Compound 23 improves MRSA targeting by optimizing DNA gyrase binding, reducing MIC values by 4.5-fold .
Biologische Aktivität
Psammaplin A, a natural compound derived from marine sponges, has garnered significant attention due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the pharmacological properties of Psammaplin A, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential therapeutic applications.
Overview of Psammaplin A
Psammaplin A is classified as a disulfide-linked dimer of bromotyrosine alkaloids. Its unique structure contributes to its biological activity, particularly its ability to inhibit histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression. The compound exhibits a broad spectrum of bioactivities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.
Histone Deacetylase Inhibition
Psammaplin A has been shown to selectively inhibit class I HDACs, leading to hyperacetylation of histones. This mechanism is crucial for regulating gene expression involved in cell cycle arrest and apoptosis. The compound's IC50 values for HDAC inhibition range from 0.003 to 1 µM, indicating potent activity against these enzymes .
Enzyme Inhibition Profile
In addition to HDACs, Psammaplin A inhibits several other enzymes, including:
- DNA gyrase
- Topoisomerase II
- Farnesyl protein transferase
- Leucine aminopeptidase
- DNA polymerase α-primase
These inhibitory actions contribute to its cytotoxic effects against various cancer cell lines .
Anticancer Activity
Psammaplin A exhibits significant antiproliferative effects against a range of cancer cell lines. Some notable findings include:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Triple-negative breast (MDA-MB-231) | 0.2 |
| Colon (HCT15) | 0.5 |
| Ovarian (SK-OV-3) | 0.8 |
| Lung (A549) | 1.0 |
| Endometrial (Ishikawa) | 1.5 |
These results indicate that Psammaplin A is particularly effective against aggressive cancer types .
Case Studies and Research Findings
-
Antitumor Effects in Vivo
In studies involving xenografted mice models with HCT116 or MCF-7 tumors, Psammaplin A demonstrated significant tumor growth inhibition at doses of 40 mg/kg . -
Mechanistic Studies on Eryptosis
Research has shown that Psammaplin A induces eryptosis (programmed death of erythrocytes) by increasing intracellular calcium levels and ceramide abundance, which is indicative of oxidative stress . -
Synthesis and Derivative Studies
Several analogs of Psammaplin A have been synthesized to enhance its biological activity. For instance, modifications have led to compounds with comparable or improved cytotoxicity against cancer cells while maintaining enzyme inhibition properties .
Q & A
Q. What are the primary molecular targets of Psammaplin A, and how do researchers experimentally validate their inhibition?
Psammaplin A is a dual inhibitor of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Researchers validate its activity through in vitro enzymatic assays, such as measuring IC50 values (e.g., 0.9 nM for HDAC1 inhibition using fluorogenic substrates) . Structural validation often employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm interactions with target enzymes, as seen in studies resolving its binding to HDACs .
Q. What methodologies are used to assess Psammaplin A's cytotoxicity in cancer cell lines?
Cytotoxicity is typically evaluated using cell viability assays like WST-8, which measures metabolic activity in treated vs. untreated cells. For example, RAW 264.7 macrophages showed significant viability reduction (p<0.001) at 125 µM Psammaplin A after 12 hours . Dose-response curves and statistical tools (e.g., Student’s t-test, ANOVA) are critical for determining potency thresholds .
Q. How is Psammaplin A isolated and purified from natural sources?
Psammaplin A is isolated from marine sponges (e.g., Jaspis wondoensis) via solvent extraction (e.g., chloroform:methanol:water) followed by reversed-phase HPLC. Structural confirmation relies on NMR and MS comparisons with reference data .
Advanced Research Questions
Q. How do researchers address contradictions in Psammaplin A's reported potency across different biological assays?
Discrepancies in potency (e.g., varying IC50 values in enzymatic vs. cell-based assays) are resolved by controlling variables like cell permeability and off-target effects. For instance, semi-synthetic analogs with modified sulfinate esters exhibit enhanced selectivity, as demonstrated via DFT calculations and revised NMR assignments . Researchers also use orthogonal assays (e.g., DNA replication inhibition in SV40 models ) to validate mechanism-specific activity.
Q. What experimental strategies are employed to overcome Psammaplin A's synthetic challenges?
Total synthesis routes focus on modular assembly of bromotyrosine derivatives. Dr. Fuchter’s team developed cost-effective pathways using commercially available precursors, enabling access to non-natural analogs with improved HDAC1 inhibition (e.g., IC50 <0.9 nM) . Key steps include disulfide bond formation and regioselective bromination, validated via MS/MS fragmentation analysis .
Q. How can researchers optimize Psammaplin A's pharmacokinetic properties for in vivo studies?
Structural modifications, such as esterification of phenolic groups or PEGylation, enhance solubility and bioavailability. Pharmacokinetic profiling in animal models (e.g., plasma half-life, tissue distribution) is combined with in vitro metabolic stability assays using liver microsomes .
Q. What frameworks guide the design of studies investigating Psammaplin A's epigenetic effects?
The PICO (Population, Intervention, Comparison, Outcome) framework ensures rigor in experimental design. For example:
- Population : Cancer cell lines with dysregulated HDAC/DNMT activity.
- Intervention : Psammaplin A vs. established inhibitors (e.g., SAHA).
- Outcome : Quantification of histone acetylation (H3K9ac, H3K27ac) via immunofluorescence .
Methodological Considerations
Q. How should researchers statistically analyze dose-dependent effects of Psammaplin A?
Data from viability or enzyme inhibition assays are analyzed using nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Significance is determined via one-way ANOVA with post-hoc tests (e.g., Bonferroni) . Replicate experiments (n≥3) and error bars (±SD) are mandatory for robustness .
Q. What ethical and practical guidelines apply to Psammaplin A research involving animal models?
Studies must comply with institutional animal care protocols (IACUC). Key considerations include:
Q. How can structural ambiguities in Psammaplin A analogs be resolved?
Ambiguities (e.g., sulfone vs. sulfinate ester configurations) are addressed via combined spectroscopic and computational methods. For example, DFT-calculated 13C NMR shifts validated the sulfinate ester structure in Psammaplin I, overturning prior assignments .
Data Interpretation and Reporting
Q. What criteria distinguish Psammaplin A's specific HDAC inhibition from nonspecific cytotoxicity?
Specificity is confirmed using:
Q. How do researchers validate Psammaplin A's anti-metastatic potential beyond cytotoxicity assays?
Advanced models include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
